molecular formula C23H25N3O4S B2640999 (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1448131-47-2

(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2640999
CAS No.: 1448131-47-2
M. Wt: 439.53
InChI Key: TULGYXCQZUTPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound (4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a piperidine ring, a pyrazole moiety, and a sulfonamide group, which are known for their diverse pharmacological profiles. The presence of these functional groups suggests multiple pathways for biological interaction.

1. Antibacterial Activity

Research indicates that compounds containing piperidine and pyrazole structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (µM)
Example AS. aureus10
Example BE. coli15

The compound's sulfonamide group may enhance its interaction with bacterial enzymes, thereby contributing to its efficacy as an antibacterial agent .

2. Antitumor Activity

The pyrazole derivatives have been noted for their antitumor properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, pyrazole-based compounds have shown activity against various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)5.6
HT-29 (Colon)3.2

These findings suggest that the compound could be further explored for its potential in cancer therapy .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes linked to disease processes. Notably, acetylcholinesterase (AChE) inhibition is significant for neurodegenerative disorders like Alzheimer's disease.

EnzymeIC50 (µM)
Acetylcholinesterase12.5
Urease8.0

Inhibition of these enzymes indicates a potential role in treating conditions associated with enzyme dysregulation .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on synthesized piperidine derivatives showed that the compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant bacterial strains.

Case Study 2: Antitumor Mechanism
In vitro studies demonstrated that the compound induced cell cycle arrest in cancer cell lines and triggered apoptosis through the activation of caspase pathways, highlighting its mechanism of action as an antitumor agent.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-17-22(16-24-26(17)18-6-4-3-5-7-18)23(27)25-14-12-21(13-15-25)31(28,29)20-10-8-19(30-2)9-11-20/h3-11,16,21H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGYXCQZUTPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.